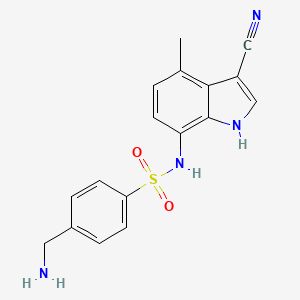![molecular formula C7H9N3O2 B6153330 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2385010-28-4](/img/no-structure.png)
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid (abbreviated as 4-ABA) is a cyclic organic compound with a molecular formula of C7H10N2O2. It is a member of the azido group of compounds and has been studied for its potential applications in scientific research due to its unique structure. 4-ABA has been used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis for the preparation of various organic compounds. It has also been used as a substrate for the synthesis of novel heterocyclic compounds. 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of azido-containing peptides, which can be used for the study of protein-protein interactions. In addition, 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of azido-containing carbohydrates, which can be used as potential drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which can then react with other molecules in the reaction mixture. This reactive intermediate is believed to be formed through the reaction of the azido group with a nucleophile, such as a carboxylic acid. The reaction of the azido group with the nucleophile results in the formation of a carbocation, which can then react with other molecules in the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid are not well understood. However, it has been suggested that 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid may have an effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has been shown to inhibit the activity of the enzyme adenylate cyclase, which is involved in the regulation of intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid in laboratory experiments has several advantages. It is an inexpensive reagent and is readily available. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is a reactive compound and should be handled with caution. In addition, the reaction of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid with other molecules can lead to the formation of unwanted byproducts, which may interfere with the desired reaction.
Orientations Futures
There are several potential future directions for the study of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug delivery systems. In addition, further research could be conducted to explore the mechanisms of action of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid and its potential applications in organic synthesis. Finally, further studies could be conducted to investigate the potential toxicity of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid and its potential interactions with other molecules.
Méthodes De Synthèse
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid can be synthesized in a two-step process. The first step involves the reaction of 4-bromobicyclo[3.1.0]hexane-1-carboxylic acid with sodium azide in dimethylformamide (DMF) in the presence of 4-dimethylaminopyridine (DMAP). This reaction forms the 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid. The second step involves the reduction of the azido group with sodium borohydride in the presence of tetrahydrofuran (THF) to form 4-hydroxybicyclo[3.1.0]hexane-1-carboxylic acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium azide", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Acetic anhydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of sulfuric acid to yield 1-bromocyclohexene", "Step 2: Treatment of 1-bromocyclohexene with sodium azide in the presence of sodium hydroxide to yield 4-azidocyclohexene", "Step 3: Reduction of 4-azidocyclohexene using hydrogen gas and a palladium catalyst to yield 4-aminocyclohexene", "Step 4: Protection of the amine group in 4-aminocyclohexene using acetic anhydride and acetic acid to yield N-acetyl-4-aminocyclohexene", "Step 5: Cyclization of N-acetyl-4-aminocyclohexene using sodium bicarbonate in methanol to yield 4-acetamidobicyclo[3.1.0]hexane", "Step 6: Hydrolysis of 4-acetamidobicyclo[3.1.0]hexane using hydrochloric acid to yield 4-aminobicyclo[3.1.0]hexane", "Step 7: Diazotization of 4-aminobicyclo[3.1.0]hexane using sodium nitrite and hydrochloric acid to yield 4-diazobicyclo[3.1.0]hexane", "Step 8: Reduction of 4-diazobicyclo[3.1.0]hexane using sodium sulfite and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylamine", "Step 9: Carboxylation of 4-bicyclo[3.1.0]hexylamine using carbon dioxide and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylcarboxylic acid", "Step 10: Azidation of 4-bicyclo[3.1.0]hexylcarboxylic acid using sodium azide in the presence of acetic acid to yield 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid" ] } | |
Numéro CAS |
2385010-28-4 |
Nom du produit |
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid |
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)